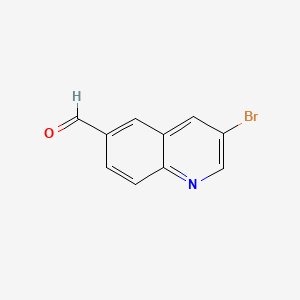

3-Bromoquinoline-6-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromoquinoline-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-9-4-8-3-7(6-13)1-2-10(8)12-5-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMWGLGWAYESOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860757-84-2 | |

| Record name | 3-bromo-quinoline-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Quinoline Scaffold in Chemical Research

The quinoline (B57606) scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in chemical research. Its presence in a wide array of natural products, pharmaceuticals, and functional materials underscores its importance. Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. smolecule.com This has made the quinoline nucleus a key target for drug discovery and development efforts. smolecule.com

Beyond its medicinal applications, the quinoline framework is also significant in materials science. The extended π-system of the quinoline ring imparts favorable electronic and photophysical properties, leading to its use in the development of dyes, sensors, and organic light-emitting diodes (OLEDs). The ability to modify the quinoline structure at various positions allows for the fine-tuning of its chemical and physical characteristics to suit specific applications. smolecule.com

Role of Halogenated Quinolines As Synthetic Intermediates

Halogenated quinolines, such as 3-Bromoquinoline-6-carbaldehyde, serve as highly versatile intermediates in organic synthesis. The introduction of a halogen atom, in this case, bromine, onto the quinoline (B57606) ring provides a reactive site for a variety of cross-coupling reactions. These reactions, including the well-known Suzuki, Heck, and Sonogashira couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for the construction of complex molecular architectures from simpler precursors.

The bromine atom at the 3-position and the carbaldehyde group at the 6-position of this compound offer orthogonal reactivity. This means that each functional group can be reacted selectively without affecting the other, allowing for a stepwise and controlled synthesis of multifunctional quinoline derivatives. The aldehyde group, for instance, can undergo a range of transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation reactions to form imines and other derivatives. This dual reactivity makes halogenated quinolines powerful tools for creating diverse libraries of compounds for screening in drug discovery and for building intricate molecular systems for materials science.

Objectives and Scope of Research on 3 Bromoquinoline 6 Carbaldehyde

Classical and Established Synthetic Routes

Traditional methods for quinoline synthesis remain fundamental in accessing a wide range of derivatives. These routes often rely on condensation reactions to build the heterocyclic core and electrophilic substitution to introduce functional groups.

Friedländer-type Condensations for Haloquinoline Scaffolds

The Friedländer synthesis is a cornerstone reaction for creating quinoline derivatives, typically involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone). wikipedia.org To generate haloquinoline scaffolds, halogenated precursors are employed. A general approach for synthesizing 3-haloquinolines involves the organosilane-promoted Friedländer reaction of α-haloketones with 2-aminobenzaldehydes. researchgate.netacs.org This method provides a direct route to 3-fluoro, 3-chloro, and 3-bromoquinolines. researchgate.net

The reaction mechanism can proceed through two primary pathways: an initial aldol (B89426) condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org The choice of catalyst, which can range from Brønsted acids like toluenesulfonic acid to Lewis acids, can influence the reaction's efficiency and outcome. wikipedia.orgresearchgate.net For instance, metal-organic frameworks (MOFs) like CuBTC have been shown to be effective Lewis acid catalysts for the Friedländer reaction under mild, solvent-free conditions, yielding polysubstituted quinolines in high yields. rsc.org

| Catalyst/Promoter | Methylene Component | Product Type | Key Features |

| Organosilane | α-Haloketones | 3-Haloquinolines | General approach for 3-fluoro, 3-chloro, and 3-bromo derivatives. researchgate.netacs.org |

| Propylphosphonic anhydride (B1165640) (T3P®) | Various ketones | Polysubstituted quinolines | Mild conditions, short reaction times, and excellent yields. researchgate.net |

| CuBTC (MOF) | Acetylacetone | Polysubstituted quinolines | Solvent-free conditions, high yields due to high concentration of active sites. rsc.org |

| Nafion NR50 (Solid Acid) | α-Methylene carbonyls | Polysubstituted quinolines | Environmentally friendly, microwave-assisted conditions. mdpi.com |

Vilsmeier–Haack Formylation Strategies for Carbaldehyde Introduction

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds. ijpcbs.com It employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group. chemijournal.com This reaction is particularly useful for synthesizing quinoline-carbaldehydes. chemijournal.comniscpr.res.in

For a substrate like 3-bromoquinoline (B21735), the Vilsmeier-Haack reaction could potentially introduce a formyl group onto the benzene (B151609) ring. The regioselectivity of the formylation depends on the existing substituents and reaction conditions. In the context of synthesizing this compound, a precursor such as 3-bromoquinoline would undergo electrophilic attack by the Vilsmeier reagent. The reaction of acetanilides in micellar media can also lead to 2-chloro-3-formyl quinoline derivatives. bohrium.com While direct formylation of 3-bromoquinoline at the C-6 position is plausible, multi-step sequences are often more controlled. This could involve the formylation of a more activated precursor, followed by bromination, or palladium-catalyzed formylation of a pre-existing bromoquinoline. nih.govresearchgate.net

| Reagent System | Substrate Type | Product Type | Reference |

| POCl₃ / DMF | Acetanilides | 2-Chloro-3-formyl-quinolines | chemijournal.com |

| POBr₃ / DMF | Enolizable ketones | Bromo-formyl-quinolines | ijpcbs.com |

| POCl₃ / DMF | 4-Hydroxyquinaldines | 4-Chloro-3-formyl-quinolines | niscpr.res.infarmaceut.org |

| Pd(OAc)₂ / PPh₃ / CO / H₂ | Bromoquinolines | Quinoline-carboxaldehydes | researchgate.net |

Direct Bromination Approaches at the Quinoline Core

Direct halogenation of the quinoline ring is a fundamental transformation. Due to the electronic nature of the quinoline system, the pyridine (B92270) ring is electron-deficient while the benzene ring is comparatively electron-rich. Consequently, electrophilic substitution, such as bromination, generally occurs on the benzene portion of the molecule (positions 5, 6, 7, and 8).

However, achieving regioselective bromination at the C-3 position of the electron-deficient pyridine ring is challenging and typically requires specific strategies. gelisim.edu.tr Direct bromination of unsubstituted quinoline often leads to a mixture of products or substitution on the benzene ring. For instance, bromination of 8-hydroxyquinoline (B1678124) readily yields 5,7-dibromo-8-hydroxyquinoline. researchgate.net To direct bromination to the C-3 position, one strategy involves the bromination of 1,2,3,4-tetrahydroquinoline (B108954) derivatives followed by aromatization. For example, the bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) can selectively yield 3,6-dibromo-8-methoxyquinoline. gelisim.edu.tr Another approach is the electrophilic cyclization of alkynyl imines using an N-halosuccinimide/copper halide system (NXS/CuX), which can generate 3-haloquinolines. researchgate.net

| Reagent | Substrate | Product(s) | Key Observation |

| Br₂ in CH₃CN | 8-Hydroxyquinoline | 5,7-Dibromo-8-hydroxyquinoline and 7-Bromo-8-hydroxyquinoline | Substitution occurs on the electron-rich benzene ring. researchgate.net |

| Br₂ in CH₂Cl₂ | 8-Aminoquinoline | 5,7-Dibromo-8-aminoquinoline | Rapid reaction leading to dibromination. |

| Molecular Bromine | 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | 3,6-Dibromo-8-methoxyquinoline | C-3 bromination followed by aromatization. gelisim.edu.tr |

| N-Bromosuccinimide / CuBr | (Z)-Alkynyl imines | 3-Bromoquinolines | Electrophilic cyclization strategy. researchgate.net |

Advanced and Modern Synthetic Approaches

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for constructing complex heterocyclic systems like quinolines. These approaches often feature the use of catalytic systems to enhance selectivity, improve yields, and operate under milder conditions.

Transition-Metal-Catalyzed Transformations for Quinoline Derivatives

Transition-metal catalysis has become a dominant force in the synthesis of complex organic molecules, including quinoline derivatives. ias.ac.inresearchgate.net These methods offer powerful tools for forming C-C and C-N bonds, enabling the construction of highly substituted quinoline scaffolds from readily available starting materials. ias.ac.iniaea.org

Palladium-catalyzed reactions are particularly prominent. For example, the palladium-catalyzed formylation of aryl bromides using carbon monoxide and a hydrogen source provides a direct route to aldehydes. nih.gov This has been applied to the synthesis of quinoline-carboxaldehydes from bromoquinolines. researchgate.net Another powerful strategy is the site-selective C-H functionalization of the quinoline core, which allows for the direct introduction of aryl, alkyl, or other groups without the need for pre-functionalized substrates. acs.org Copper-catalyzed methods are also widely used, for instance, in the cyclization of anilines to form the quinoline ring. researchgate.net Furthermore, cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones offers a convenient one-pot synthesis of quinolines under mild, ligand-free conditions. mdpi.com

| Metal Catalyst | Reaction Type | Substrates | Product |

| Palladium (Pd) | Reductive Carbonylation | Bromoquinolines, CO, H₂ | Quinoline-carboxaldehydes |

| Palladium (Pd) | Sonogashira Coupling | o-Bromoanilines, 1,6-enynes | Substituted Quinolines |

| Copper (Cu) | Electrophilic Cyclization | (Z)-Alkynyl imines, N-halosuccinimide | 3-Haloquinolines |

| Cobalt (Co) | Cyclization | 2-Aminoaryl alcohols, Ketones | Substituted Quinolines |

Metal-Free Catalytic Systems in Quinoline Synthesis

In response to the demand for more sustainable and cost-effective synthetic methods, metal-free catalytic systems have gained significant traction. mdpi.com These approaches avoid the use of potentially toxic and expensive transition metals, offering environmentally benign alternatives. nih.govrsc.org

One notable strategy involves the use of iodine as a catalyst. For example, molecular iodine can catalyze the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates. rsc.org Another approach is the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, promoted by TsOH/K₂S₂O₈, to yield 3-substituted quinolines. frontiersin.org Modifications to classical reactions, such as using superacids like trifluoromethanesulfonic acid (TFA) in the Skraup reaction, can also enhance efficiency and avoid metal catalysts. mdpi.com Furthermore, radical-mediated pathways have been developed; for instance, a tandem cyclization of 2-styrylanilines catalyzed by iodide can form functionalized quinolines through the direct functionalization of C(sp³)–H bonds. nih.gov

| Catalyst/Promoter System | Reaction Type | Substrates | Key Features |

| Molecular Iodine (I₂) | Pseudo three-component reaction | Aryl amines, Acetylenedicarboxylates | Metal-free, high regioselectivity, formation of multiple C-C/C-N bonds. rsc.org |

| TsOH / K₂S₂O₈ | Oxidative Cyclocondensation | o-Aminobenzyl alcohols, N,N-dimethyl enaminones | Transition-metal-free, broad functional group tolerance. frontiersin.org |

| Iodide / TBHP | Radical-mediated tandem cyclization | 2-Styrylanilines, 2-Methylquinolines | C(sp³)–H bond activation, environmentally friendly. nih.gov |

| Trifluoromethanesulfonic acid (TFA) | Condensation/Cyclization | Aromatic amines, α,β-Unsaturated carbonyls | Superacid catalysis, high efficiency. mdpi.com |

Oxidative Cyclization Reactions in Quinoline Ring Formation

The formation of the quinoline core is a fundamental step in the synthesis of this compound. Oxidative cyclization reactions provide a powerful and increasingly utilized approach for constructing the quinoline skeleton from acyclic precursors. These methods often offer advantages in terms of atom economy and the use of readily available starting materials.

One prominent strategy involves the oxidative cyclization of 2-aminobenzyl alcohol derivatives with various coupling partners. For instance, a visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols has been shown to produce quinolines in good yields at room temperature. organic-chemistry.org This photocatalytic method employs anthraquinone (B42736) as an organic small-molecule catalyst and dimethyl sulfoxide (B87167) (DMSO) as the oxidant. organic-chemistry.org Another approach utilizes a ruthenium catalyst for the oxidative cyclization of 2-aminobenzyl alcohol with ketones in dioxane at 80 °C, affording the corresponding quinolines in high yields. mdpi.com

Iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols or methyl arenes presents another viable route to polysubstituted quinolines. In this method, the less-oxidized substrates (alcohols or methyl arenes) are oxidized in situ to aldehydes, which then undergo intermolecular radical cyclization with the 2-amino styrene. tezu.ernet.in Furthermore, transition-metal-free methods have been developed, such as the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols. rsc.org

A particularly relevant precursor for this compound would be a 4-bromo-substituted 2-aminobenzyl alcohol derivative. The oxidative cyclization of such a precursor with a suitable three-carbon building block would directly lead to the 6-bromoquinoline (B19933) scaffold. The choice of oxidant and catalyst is crucial in these reactions to achieve high yields and selectivity.

Table 1: Examples of Oxidative Cyclization Reactions for Quinoline Synthesis

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

| 2-Aminobenzyl alcohol, Secondary alcohol | Anthraquinone, DMSO, Visible light | Substituted quinoline | Good | organic-chemistry.org |

| 2-Aminobenzyl alcohol, Ketone | Ruthenium catalyst, KOH | Substituted quinoline | High | mdpi.com |

| 2-Amino styrene, Alcohol/Methyl arene | Iron catalyst, Peroxide | Polysubstituted quinoline | Not specified | tezu.ernet.in |

| N,N-Dimethyl enaminone, o-Aminobenzyl alcohol | TsOH, K₂S₂O₈ | 3-Substituted or 3,4-disubstituted quinoline | Moderate to excellent | rsc.org |

Regioselective Functionalization Techniques in Quinoline Systems

Once the quinoline ring is formed, or when starting from a pre-existing quinoline scaffold, regioselective functionalization is paramount to introduce the bromo and carbaldehyde groups at the desired 3- and 6-positions, respectively.

The Vilsmeier-Haack reaction is a classical and highly effective method for the formylation of activated aromatic and heteroaromatic rings. ijpcbs.comniscpr.res.inchemijournal.comrsc.orgnih.govresearchgate.net The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the formylating agent. ijpcbs.comniscpr.res.inchemijournal.comrsc.orgnih.govresearchgate.net For the synthesis of this compound, a plausible route involves the Vilsmeier-Haack formylation of a 3-bromoquinoline precursor. However, the success of this reaction is highly dependent on the electronic properties of the quinoline ring.

A more direct and controlled approach often involves the synthesis of a precursor that already contains some of the required functionality. For instance, the synthesis of 2-chloro-6-bromoquinoline-3-carbaldehyde has been reported. chemwhat.comchemicalbook.com This compound can be synthesized from the corresponding N-arylacetamide via a Vilsmeier-Haack cyclization. niscpr.res.in The 2-chloro group can then be subjected to further transformations. For example, dechlorination of 2-chloro-3-formylquinolines can be achieved using acetic acid and sodium acetate (B1210297) under microwave irradiation to yield 3-formylquinolin-2(1H)-ones. journalcra.com

Regioselective bromination of the quinoline ring is another critical step. The position of bromination is influenced by the existing substituents on the ring. For instance, the iodination of 6-bromoquinoline has been shown to occur at the C3 position. rsc.org The use of directing groups can also control the regioselectivity of halogenation. acs.org For example, quinoline N-oxides can be used to direct functionalization to specific positions. acs.org

A potential synthetic pathway to this compound could start from 4-bromoaniline. Acylation to form 4-bromoacetanilide, followed by a Vilsmeier-Haack reaction, would likely yield 6-bromo-2-chloroquinoline-3-carbaldehyde. Subsequent removal of the 2-chloro group would lead to 6-bromoquinoline-3-carbaldehyde (B1373163), an isomer of the target molecule. To obtain the desired 3-bromo isomer, one might consider starting with a different precursor or employing a regioselective bromination of quinoline-6-carbaldehyde (B1297982). However, direct bromination of quinoline-6-carbaldehyde could lead to a mixture of products. A more controlled strategy would be to introduce the bromine at the 3-position at an earlier stage of the synthesis.

Table 2: Key Regioselective Functionalization Reactions

| Reaction | Reagents | Substrate | Product | Reference |

| Vilsmeier-Haack Formylation | POCl₃, DMF | N-Arylacetamides | 2-Chloro-3-formylquinolines | niscpr.res.innih.gov |

| Dechlorination | Acetic acid, Sodium acetate, Microwave | 2-Chloro-3-formylquinolines | 3-Formylquinolin-2(1H)-ones | journalcra.com |

| C3-Iodination | Not specified | 6-Bromoquinoline | 3-Iodo-6-bromoquinoline | rsc.org |

| C8-Arylation | Ru(II) catalyst, Arylboronic acids | Quinoline N-oxide | 8-Arylquinoline | acs.orgnih.gov |

Purification and Isolation Strategies for High-Purity Derivatives

The synthesis of quinoline derivatives often results in the formation of isomeric byproducts and other impurities, necessitating robust purification and isolation strategies to obtain high-purity compounds. acs.org This is particularly crucial when dealing with positional isomers, such as different bromo-substituted quinolines, which can exhibit similar physical properties, making their separation challenging. mdpi-res.comrsc.org

Common purification techniques for quinoline derivatives include recrystallization and column chromatography. gelisim.edu.trgoogle.com Recrystallization from suitable solvents or solvent mixtures is a widely used method for purifying solid compounds. gelisim.edu.trgoogle.com The choice of solvent is critical and is often determined empirically to achieve a good balance between solubility of the desired compound at elevated temperatures and insolubility at lower temperatures, while impurities remain in solution.

Column chromatography is a versatile technique for separating mixtures of compounds based on their differential adsorption onto a stationary phase. gelisim.edu.tr For quinoline derivatives, silica (B1680970) gel is a commonly used stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), with the ratio adjusted to achieve optimal separation. gelisim.edu.tr

High-performance liquid chromatography (HPLC) is a powerful analytical technique for assessing the purity of the final product and can also be used for preparative-scale purification to obtain highly pure compounds. nih.gov High-speed counter-current chromatography (HSCCC) has also been successfully employed for the separation and purification of isomers of quinoline derivatives. organic-chemistry.org

In the context of this compound, the purification process would need to effectively separate it from any unreacted starting materials, reagents, and potential isomeric byproducts, such as 6-bromoquinoline-3-carbaldehyde or other brominated quinoline isomers. A combination of recrystallization and column chromatography would likely be employed to achieve the desired purity. The purity of the final product is typically confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Table 3: Purification Techniques for Quinoline Derivatives

| Technique | Description | Application | Reference |

| Recrystallization | Purification of solid compounds based on differences in solubility. | General purification of solid quinoline derivatives. | gelisim.edu.trgoogle.com |

| Column Chromatography | Separation based on differential adsorption onto a stationary phase. | Separation of isomeric mixtures and removal of impurities. | gelisim.edu.tr |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation for analytical and preparative purposes. | Purity assessment and isolation of high-purity compounds. | nih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography for separation of complex mixtures. | Separation of isomers of quinoline derivatives. | organic-chemistry.org |

Mechanistic Investigations and Reaction Pathway Elucidation

Role of Intermediates in Catalytic Cycles

Catalytic reactions involving 3-bromoquinoline-6-carbaldehyde proceed through a series of intermediates that form a closed loop, regenerating the catalyst at the end of each cycle. The nature of these intermediates dictates the reaction's efficiency and selectivity.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reaction, the catalytic cycle typically begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species. This forms a Pd(II) intermediate. Subsequent steps involve transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst.

A plausible catalytic cycle for a Suzuki-Miyaura coupling of this compound is depicted below:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a quinolinyl-Pd(II)-bromide complex.

Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The stability and reactivity of these intermediates are crucial. For instance, in some cases, palladium carbonyl complexes can form, leading to catalyst deactivation. nih.gov The choice of ligands is critical in stabilizing the palladium intermediates and promoting the desired reaction pathway.

In a different type of transformation, a deaminative reductive cross-coupling of alkylpyridinium salts with 3-bromoquinoline (B21735) involved a proposed catalytic cycle with a Ni(I) intermediate. rsc.org This suggests that the reactivity of the C-Br bond in 3-bromoquinoline is amenable to various transition metal-catalyzed processes.

Furthermore, reactions involving quinoline (B57606) N-oxides often proceed through distinct intermediates. For example, rhodium-catalyzed C-H functionalization is proposed to involve a Rh(III)-Rh(I)-Rh(III) catalytic cycle. rsc.org Similarly, cobalt-catalyzed reactions can proceed via a cobaltacycle intermediate. rsc.org While this compound is not an N-oxide, these examples showcase the diversity of intermediates in quinoline chemistry.

The table below summarizes key intermediates in various catalytic cycles relevant to the functionalization of quinoline derivatives.

| Reaction Type | Catalyst System | Key Intermediate(s) | Role of Intermediate |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0)/Ligand | Aryl-Pd(II)-Halide | Product of oxidative addition, precursor to transmetalation. acs.org |

| Heck Reaction | Pd(0)/Ligand | Alkyl-Pd(II) Palladacycle | Formed via migratory insertion of the alkene. acs.org |

| Deaminative Cross-Coupling | Ni(II)/Reductant | Aryl-Ni(II)-Bromide | Formed from oxidative addition of the aryl bromide to Ni(0). rsc.org |

| Rhodium-Catalyzed C-H Activation | Rh(III) | Rhodacycle | Result of C-H bond activation by the metal center. rsc.org |

Influence of Reaction Conditions on Selectivity and Yield

The outcome of a chemical reaction, in terms of both the yield of the desired product and the selectivity towards a specific isomer, is highly dependent on the reaction conditions. For the synthesis and functionalization of this compound, parameters such as the choice of catalyst, solvent, base, temperature, and reaction time are critical.

In Suzuki-Miyaura cross-coupling reactions involving dihalogenated quinolines, the choice of palladium catalyst and ligands can dramatically switch the site-selectivity of the reaction. acs.org For example, using different ratios of Pd(OAc)₂ to PPh₃ can favor coupling at different positions. acs.org This highlights the importance of carefully optimizing the catalyst system to achieve regioselective functionalization of the 3-position in this compound.

The nature of the base and solvent also plays a significant role. In the synthesis of 4,6,8-triarylquinoline-3-carbaldehydes via Suzuki-Miyaura coupling, a mixture of dioxane and water with potassium carbonate as the base was found to be effective. nih.gov In other instances, solvent-free conditions using microwave irradiation have been shown to improve yields and reduce reaction times in the synthesis of quinoline derivatives. nih.gov

Temperature is another key variable. While some reactions, like the rhodium-catalyzed C-8 allylation of quinoline N-oxide, can proceed at room temperature, others may require elevated temperatures to overcome activation barriers. rsc.org For instance, the formylation of aryl bromides to produce aryl aldehydes, a reaction relevant to the synthesis of the title compound, is often carried out at 120 °C. nih.gov

The following table illustrates how varying reaction conditions can impact the outcome of a hypothetical Wittig reaction involving this compound.

| Parameter | Condition A | Outcome A (Yield/Selectivity) | Condition B | Outcome B (Yield/Selectivity) | Reference Principle |

|---|---|---|---|---|---|

| Solvent | THF | Higher Z-isomer selectivity | Methanol | Lower Z-isomer selectivity | Solvent polarity can influence the stability of the betaine (B1666868) intermediate. mdpi.com |

| Base | n-BuLi (strong, non-stabilized ylide) | High Z-alkene selectivity | NaH (weaker, stabilized ylide) | High E-alkene selectivity | The nature of the ylide determines the stereochemical outcome. mdpi.com |

| Temperature | -78 °C | Kinetic control, potentially higher selectivity | Reflux | Thermodynamic control, may lead to isomer mixtures | Lower temperatures favor the kinetically controlled product. scispace.com |

| Reaction Time | 2 hours | Incomplete reaction | 24 hours | Higher yield | Sufficient time is needed for the reaction to go to completion. mdpi.com |

Computational Chemistry in Mechanistic Hypothesis Testing

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for testing mechanistic hypotheses and gaining deeper insights into reaction pathways that are difficult to probe experimentally. By modeling the energies of reactants, transition states, and intermediates, computational studies can corroborate or challenge proposed mechanisms.

For quinoline derivatives, computational studies have been employed to investigate ligand-anion interactions, elucidate electronic properties through Frontier Molecular Orbital (FMO) analysis, and predict reactivity. rsc.org For example, Natural Bond Orbital (NBO) analysis can describe intermolecular charge transfer and hyper-conjugation, which play significant roles in stabilizing reaction intermediates. rsc.org

In the context of transition-metal-catalyzed reactions, DFT calculations can help to elucidate the catalytic cycle. For instance, in the ruthenium-catalyzed hydrosilylation of quinoline, DFT calculations indicated that the formation of a key intermediate occurs through direct hydride transfer rather than a shuttling mechanism. kaust.edu.sa Similarly, computational studies could be used to model the oxidative addition of this compound to a palladium catalyst, providing insights into the energetics of this crucial step.

Furthermore, computational models can predict the regioselectivity of reactions. For example, by calculating the activation barriers for the reaction at different positions of the quinoline ring, one can predict the most likely site of functionalization. This is particularly relevant for a multifunctional compound like this compound, where reactions could potentially occur at the bromine, the aldehyde, or other positions on the quinoline ring.

The table below outlines how computational methods can be applied to test various mechanistic hypotheses for reactions involving this compound.

| Mechanistic Question | Computational Method | Calculated Property | Insight Gained | Relevant Study Principle |

|---|---|---|---|---|

| Rate-determining step of a reaction | DFT Transition State Search | Activation Energy (ΔG‡) | Identifies the highest energy barrier in the reaction pathway. | The step with the highest activation energy is the slowest. kaust.edu.sa |

| Regioselectivity of an electrophilic attack | Fukui Function Analysis | Values of f⁻ or f⁰ at different atomic sites | Predicts the most nucleophilic site on the molecule. | Electrophiles preferentially attack sites with high nucleophilicity. |

| Stability of a reaction intermediate | DFT Geometry Optimization | Total Electronic Energy | Compares the relative energies of different possible intermediates. | Lower energy intermediates are more stable and more likely to be formed. rsc.org |

| Role of a catalyst ligand | NBO Analysis | Charge transfer interactions between metal and ligand | Elucidates how the ligand stabilizes the catalytic species. | Ligand-metal interactions are key to catalyst performance. rsc.org |

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Bromoquinoline-6-carbaldehyde. High-resolution 1D (¹H and ¹³C) and 2D NMR experiments provide detailed information about the chemical environment of each atom and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of a quinoline (B57606) derivative provides characteristic signals for the aromatic protons. For a closely related analog, 6-bromoquinoline-4-carbaldehyde, the aromatic protons appear in the downfield region, typically between δ 7.5 and 9.3 ppm. nih.gov The aldehyde proton (CHO) is highly deshielded and appears as a singlet further downfield, often above δ 10.0 ppm. nih.gov In this compound, the protons on the quinoline ring would exhibit specific splitting patterns (doublets, doublets of doublets) due to spin-spin coupling with neighboring protons, allowing for their precise assignment. The proton at position 2 and the proton at position 4 would likely appear as singlets due to the bromine substituent at position 3.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is typically observed in the highly deshielded region of the spectrum, around 190 ppm. arabjchem.org The carbon atoms of the quinoline ring appear in the aromatic region (approximately 115-150 ppm), with the carbon atom attached to the bromine (C-3) showing a characteristic chemical shift influenced by the halogen's electronegativity. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are present in the aromatic part of this molecule. ruc.dk

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals.

COSY: Establishes correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network within the quinoline ring system.

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signal for each protonated carbon.

HMBC: Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons and for confirming the position of the bromo and carbaldehyde substituents by observing correlations from the aldehyde proton to the carbons of the quinoline ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.5 - 9.0 | - | s |

| C-2 | - | 150 - 155 | - |

| C-3 | - | 120 - 125 | - |

| H-4 | 8.0 - 8.5 | - | s |

| C-4 | - | 135 - 140 | - |

| H-5 | 7.8 - 8.2 | - | d |

| C-5 | - | 128 - 132 | - |

| C-6 | - | 130 - 135 | - |

| H-7 | 7.6 - 8.0 | - | dd |

| C-7 | - | 125 - 130 | - |

| H-8 | 8.0 - 8.4 | - | d |

| C-8 | - | 128 - 132 | - |

| C-4a | - | 145 - 150 | - |

| C-8a | - | 147 - 152 | - |

| CHO | 10.0 - 10.5 | - | s |

| C HO | - | 190 - 195 | - |

Note: These are predicted ranges based on data from analogous compounds and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis of Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound. The spectrum would be dominated by absorptions corresponding to the vibrations of the aldehyde and the aromatic quinoline core.

The most prominent and diagnostic peak would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, which is expected to appear in the region of 1680-1715 cm⁻¹. The exact position can be influenced by the electronic effects of the quinoline ring. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring system would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. asianpubs.org

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aldehyde C-H | Stretching | 2800 - 2900 and 2700 - 2800 | Weak (often two bands) |

| Aldehyde C=O | Stretching | 1680 - 1715 | Strong |

| Aromatic C=C/C=N | Stretching | 1400 - 1600 | Medium to Strong (multiple bands) |

| C-Br | Stretching | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS, HRMS, LCMS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound would exhibit a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. chemicalbook.com This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For a related compound, 6-bromoquinoline-4-carbaldehyde, the [M+H]⁺ ion was observed at m/z = 236 using ESI-MS. nih.gov

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of the compound and for identifying any byproducts from a reaction mixture. tandfonline.com

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the aldehyde group (-CHO), the bromine atom (•Br), or the cleavage of the quinoline ring. For instance, a prominent fragment might correspond to the loss of a hydrogen radical followed by the loss of carbon monoxide from the aldehyde group.

X-ray Crystallography for Solid-State Structural Determination and Stereochemistry

Chromatographic Techniques (TLC, HPLC, GC-MS) for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor reactions and to get a preliminary assessment of purity. For substituted quinolines, a common mobile phase is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). scialert.net The compound's retention factor (Rf) value is dependent on the specific solvent system used. Visualization of the spots on the TLC plate can be achieved under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the separation, quantification, and purification of organic compounds. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is commonly employed for the analysis of quinoline derivatives. nih.govtandfonline.comresearchgate.net The retention time of the compound is a characteristic property under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. For quinoline carbaldehydes, GC-MS can provide both the retention time from the GC and the mass spectrum of the compound, allowing for its identification and purity assessment in a single analysis. arabjchem.org

Table 3: Common Chromatographic Methods for Analysis of Substituted Quinolines

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Purpose |

| TLC | Silica (B1680970) Gel | n-Hexane/Ethyl Acetate mixtures | Reaction monitoring, preliminary purity check |

| HPLC (Reversed-Phase) | C18 | Acetonitrile/Water or Methanol/Water gradients | Purity determination, quantification, preparative purification |

| GC-MS | Capillary column (e.g., DB-5) | Helium (carrier gas) | Identification of volatile components, purity analysis |

Theoretical and Computational Studies of 3 Bromoquinoline 6 Carbaldehyde

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and intermolecular interactions of a molecule, such as its binding to a protein receptor or its behavior in a solvent. rsc.orgnih.gov

In the context of quinoline (B57606) derivatives designed as enzyme inhibitors, MD simulations are crucial for understanding their binding stability and interaction mechanisms within the active site of a target protein. nih.govtandfonline.com For example, simulations of quinoline-based inhibitors with protein kinase CK2 or the InhA enzyme from Mycobacterium tuberculosis have been performed using software packages like GROMACS or Amber. nih.govtandfonline.com These studies typically analyze parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the protein-ligand complex and Root Mean Square Fluctuation (RMSF) to identify the flexibility of specific amino acid residues upon ligand binding. nih.gov Such simulations can reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand in the binding pocket, guiding further rational drug design. rsc.org

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are widely used to predict spectroscopic properties and analyze the conformational landscape of molecules. DFT calculations can accurately predict vibrational frequencies (FT-IR), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net Comparing these theoretical spectra with experimental data serves as a powerful tool for structural confirmation. researchgate.net

For quinoline derivatives, computational studies have successfully correlated theoretical calculations with experimental FT-IR and NMR spectra. researchgate.netresearchgate.net Conformational analysis, also performed computationally, helps identify the most stable (lowest energy) three-dimensional structure of the molecule. In a molecule like 3-Bromoquinoline-6-carbaldehyde, which has a rotatable bond between the quinoline ring and the carbaldehyde group, conformational analysis can determine the preferred orientation of the aldehyde substituent relative to the ring system. This information is vital as the molecule's conformation often dictates its biological activity and how it interacts with other molecules.

Structure-Activity Relationship (SAR) Modeling for Rational Design of Quinoline Derivatives

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that correlates the chemical structure of a compound with its biological activity. zamann-pharma.comresearchgate.net By systematically modifying a lead compound and evaluating the resulting changes in activity, researchers can identify the key structural features (pharmacophores) responsible for its effects. zamann-pharma.com This knowledge is then used to rationally design new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. winona.edu

SAR studies on quinoline derivatives have been instrumental in the development of new therapeutic agents. researchgate.netnih.gov Research has shown that the type and position of substituents on the quinoline scaffold significantly influence biological activity. researchgate.net For example, in a series of 3-quinoline carboxylic acids designed as protein kinase CK2 inhibitors, the substituents at various positions were altered to probe their effect on inhibitory potency. tandfonline.comtandfonline.com Similarly, SAR studies on quinoline-based anti-viral agents have led to the discovery of compounds with nanomolar efficacy by optimizing substitutions on the quinoline core. nih.gov

For this compound, the bromine atom at the 3-position and the carbaldehyde group at the 6-position are key functional groups. SAR studies on related quinolines would investigate how modifying these groups—for instance, by changing the halogen, replacing the aldehyde with other functional groups, or altering their positions—impacts a specific biological outcome. tandfonline.comresearchgate.net Computational techniques like Quantitative SAR (QSAR) can be employed to build mathematical models that predict the activity of novel, unsynthesized derivatives, thereby accelerating the design and discovery process. zamann-pharma.com

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Key Building Block for Complex Molecule Construction

The strategic placement of the bromo and carbaldehyde functionalities makes 3-bromoquinoline-6-carbaldehyde a key precursor for the synthesis of elaborate organic molecules. Chemists can leverage these two distinct reactive handles to introduce molecular complexity in a controlled manner, building sophisticated scaffolds from a relatively simple starting material.

The synthesis of extended, fused-ring systems, particularly polycyclic aromatic nitrogen heterocycles (PANHs), is a significant area of research due to their unique electronic and photophysical properties. This compound is an ideal precursor for such constructions. The bromine atom is readily employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to append aryl or heteroaryl groups. nih.gov For example, a related substrate, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, has been used to synthesize 4,6,8-triarylquinoline-3-carbaldehydes by reacting it with various arylboronic acids. nih.gov

Similarly, the aldehyde group can undergo intramolecular cyclization reactions, such as the Bradsher reaction, to form new aromatic rings. researchgate.net Research has shown that 2-aryl-quinoline-3-carbaldehyde derivatives can undergo radical-mediated cyclization to produce tetracyclic 11H-indeno[1,2-b]quinolin-11-ones. nih.gov This dual functionality allows for the programmed synthesis of complex, multi-ring systems where the quinoline (B57606) core is annulated with additional carbocyclic or heterocyclic rings, leading to novel PANHs with tailored properties. researchgate.netnih.gov

Integration into Functional Organic Materials Research

The quinoline moiety is recognized as an important component in the design of functional organic materials due to its electron-deficient nature, high thermal stability, and photophysical properties. nih.govnih.gov this compound provides a direct entry point for incorporating this valuable heterocycle into advanced materials.

Polyarylquinoline-based compounds are key components in the development of optoelectronic materials, including Organic Light-Emitting Diodes (OLEDs). nih.gov The aldehyde and bromo groups of this compound are instrumental in building the π-conjugated systems required for such applications. The Suzuki-Miyaura cross-coupling at the bromine site allows for the extension of the π-system by introducing various aromatic groups. The aldehyde can be transformed into other functional groups, such as alkenes via the Wittig reaction, which further extends conjugation. nih.gov The resulting donor-π-acceptor systems often exhibit desirable photophysical properties, such as strong fluorescence and intramolecular charge transfer (ICT), which are critical for efficient light emission in OLED devices. nih.gov The synthesis and study of related polyarylquinoline-carbaldehydes have demonstrated their potential as emitting chromophores, underscoring the role of this structural motif in materials science. nih.gov

Quinoline derivatives are well-established as effective ligands in coordination chemistry, capable of binding to a wide range of transition metal ions. nih.govaut.ac.nz this compound can be readily converted into multidentate ligands. The quinoline nitrogen atom itself is a potent coordination site. The carbaldehyde group can be reacted with amines or hydrazines to form Schiff base ligands, introducing additional nitrogen or oxygen donor atoms. This process allows for the creation of bidentate (N,N' or N,O) or even higher-denticity ligands. acs.org These ligands can then be used to form stable complexes with metals such as copper, palladium, zinc, and manganese. aut.ac.nzacs.org The resulting metal complexes have applications in catalysis, sensing, and medicinal chemistry.

An example of a reaction to form a Schiff base ligand from a quinoline carbaldehyde is shown in the table below.

| Reactant 1 | Reactant 2 | Product Type | Potential Metal Coordination |

| Quinoline Carbaldehyde | Amine/Aniline | Schiff Base (Imine) | N(quinoline), N(imine) |

| Quinoline Carbaldehyde | Thiosemicarbazide | Thiosemicarbazone | N(quinoline), N(imine), S(thione) |

This table illustrates the general principle of forming multidentate ligands from a quinoline carbaldehyde precursor.

Exploration as a Synthetic Intermediate for Libraries of Derivatives

The creation of compound libraries is a cornerstone of modern drug discovery and materials development. This compound is an excellent scaffold for combinatorial synthesis due to its two chemically orthogonal reactive sites. worktribe.com This allows for the rapid generation of a large number of distinct derivatives from a single intermediate.

A typical library synthesis strategy would involve a two-dimensional matrix approach. In the first dimension, the aldehyde group can be reacted with a diverse set of nucleophiles, such as various amines, hydrazines, or Wittig reagents, to generate a collection of intermediates. In the second dimension, the bromo-substituent on each of these intermediates can be subjected to a range of palladium-catalyzed cross-coupling reactions, introducing different aryl, heteroaryl, or alkyl groups. researchgate.net This approach facilitates the atom- and step-economical synthesis of extensive libraries of quinoline-containing compounds. researchgate.net These libraries can then be screened for biological activity against various therapeutic targets or evaluated for desirable properties in materials science applications, accelerating the discovery of new lead compounds. worktribe.comacs.org

Q & A

Q. What are the common synthetic routes for preparing 3-Bromoquinoline-6-carbaldehyde?

- Methodological Answer : Synthesis typically involves bromination of quinoline derivatives. A standard approach starts with halogenation at the quinoline scaffold using bromoanilines and carboxylic acids as precursors. For example, bromination at the 6-position can be achieved via electrophilic aromatic substitution under controlled conditions (e.g., using Br₂ with a Lewis acid catalyst). Alternative routes include palladium-catalyzed cross-coupling reactions to introduce functional groups post-bromination . Radical bromination methods, such as benzylic bromination with N-bromosuccinimide (NBS) and a radical initiator, are also effective for regioselective modifications .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the aldehyde proton (δ ~9.8–10.0 ppm) and bromine-induced deshielding effects.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₇BrNO, expected m/z ≈ 248.97).

- X-ray Crystallography : For structural elucidation, SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, especially when analyzing halogen bonding or steric effects .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste Disposal : Segregate halogenated waste and collaborate with certified waste management services for environmentally safe disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during bromination of quinoline derivatives?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) reduce radical side reactions during electrophilic bromination.

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in cross-coupling reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing dimerization byproducts .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

- Methodological Answer :

- Crystal Twinning : Common in halogenated compounds; use SHELXD for twin refinement or collect high-resolution data (d < 0.8 Å) to resolve ambiguities.

- Disorder Handling : Apply restraints (e.g., SIMU in SHELXL) to model disordered aldehyde or bromine atoms .

Q. How do substituents influence the regioselectivity of bromination in quinoline-based systems?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., aldehydes) direct bromination to electron-rich positions (e.g., para/meta to the substituent).

- Steric Effects : Bulky groups at the 2-position hinder bromination at adjacent sites, favoring distal positions. Computational tools (DFT calculations) predict reactive sites, while experimental validation uses competitive bromination assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.